Acetamidoeugenol

Übersicht

Beschreibung

Acetamidoeugenol ist eine chemische Verbindung mit der Summenformel C16H23NO3 und einem Molekulargewicht von 277,36 g/mol . Es ist ein Derivat von Eugenol, einer Phenylpropanoid-Verbindung, die in Nelken und anderen Pflanzen vorkommt . This compound ist bekannt für seine antibakteriellen, antifungalen und entzündungshemmenden Eigenschaften .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Acetamidoeugenol kann durch die Reaktion von Eugenol mit Essigsäureanhydrid in Gegenwart eines Katalysators synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen von Eugenol und Essigsäureanhydrid unter Rückflussbedingungen, gefolgt von der Reinigung des Produkts durch Umkristallisation .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von Industriereaktoren und Reinigungssystemen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Reduktion von this compound kann zu den entsprechenden Alkoholen führen.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Allylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Halogenide und Amine können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Eugenolderivaten.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Studien über seine antibakteriellen und antifungalen Eigenschaften.

Medizin: Untersuchung seiner potenziellen entzündungshemmenden und schmerzlindernden Wirkungen.

Industrie: Verwendung in der Formulierung von Duftstoffen und Aromastoffen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit zellulären Zielstrukturen. Es ist bekannt, dass es die Aggregation von Blutplättchen hemmt und den Arachidonsäurestoffwechsel in menschlichen Blutplättchen verändert . Es zeigt auch eine partielle agonistische Aktivität am Arylhydrocarbonrezeptor (AhR), der eine Rolle bei der Regulation biologischer Reaktionen auf Umweltkontaminanten spielt .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamidoeugenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction of this compound can yield the corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted eugenol derivatives.

Wissenschaftliche Forschungsanwendungen

Acetamidoeugenol has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antibacterial and antifungal properties.

Medicine: Investigated for its potential anti-inflammatory and analgesic effects.

Industry: Used in the formulation of fragrances and flavoring agents

Wirkmechanismus

The mechanism of action of acetamidoeugenol involves its interaction with cellular targets. It is known to inhibit the aggregation of platelets and alter arachidonic acid metabolism in human blood platelets . It also exhibits partial agonistic activity on the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of biological responses to environmental contaminants .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Eugenol: Eine Phenylpropanoid-Verbindung mit ähnlichen antibakteriellen und antifungalen Eigenschaften.

Methyleugenol: Ein methyliertes Derivat von Eugenol mit ähnlichen biologischen Aktivitäten.

Acetyleugenol: Ein acetyliertes Derivat von Eugenol mit ähnlichen chemischen Eigenschaften.

Einzigartigkeit

Acetamidoeugenol ist einzigartig aufgrund seiner Acetamidogruppe, die im Vergleich zu seinen Analoga einzigartige chemische und biologische Eigenschaften verleiht. Diese Modifikation erhöht seine Stabilität und verändert seine Interaktion mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Biologische Aktivität

Acetamidoeugenol, a derivative of eugenol, has garnered attention for its potential biological activities, particularly in the fields of anesthetics and pharmacology. This article delves into the compound's biological activity, discussing its mechanisms, efficacy, and relevant studies.

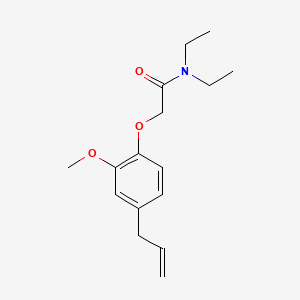

Chemical Structure and Properties

This compound is chemically characterized as 2-(4-allyl-2-methoxyphenoxy)-N-acetamide. Its structure contributes to its biological activities, particularly its interaction with various receptors and enzymes in the body.

The biological activity of this compound can be attributed to several mechanisms:

- Local Anesthetic Activity : this compound exhibits local anesthetic properties similar to lidocaine and bupivacaine. It acts primarily by blocking sodium channels, which prevents the propagation of action potentials in nerve fibers .

- Antioxidant Properties : Recent studies suggest that this compound may possess antioxidant capabilities, potentially scavenging free radicals and reducing oxidative stress in cells .

- Interaction with GABA Receptors : Like other eugenol derivatives, this compound may modulate GABA_A receptors, contributing to its anesthetic effects .

Local Anesthetic Efficacy

Research indicates that this compound demonstrates significant local anesthetic activity. In comparative studies with established anesthetics like lidocaine, this compound showed promising results in reducing pain responses in animal models.

Antioxidant Activity

This compound's antioxidant activity was evaluated using various assays, including DPPH and ABTS tests. The compound demonstrated a notable ability to scavenge free radicals, suggesting a protective role against oxidative damage.

Case Studies

- Pain Management in Animal Models : A study conducted on rats highlighted the effectiveness of this compound in managing acute pain through local administration. The results indicated a significant reduction in pain perception compared to control groups .

- Oxidative Stress Reduction : Another study assessed the impact of this compound on oxidative stress markers in mice subjected to chemical-induced oxidative damage. The findings revealed a marked decrease in malondialdehyde levels and an increase in antioxidant enzyme activities .

Eigenschaften

CAS-Nummer |

305-13-5 |

|---|---|

Molekularformel |

C16H23NO3 |

Molekulargewicht |

277.36 g/mol |

IUPAC-Name |

N,N-diethyl-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide |

InChI |

InChI=1S/C16H23NO3/c1-5-8-13-9-10-14(15(11-13)19-4)20-12-16(18)17(6-2)7-3/h5,9-11H,1,6-8,12H2,2-4H3 |

InChI-Schlüssel |

AXNKGLDCLYLVLQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |

Kanonische SMILES |

CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |

Synonyme |

acetamidoeugenol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.